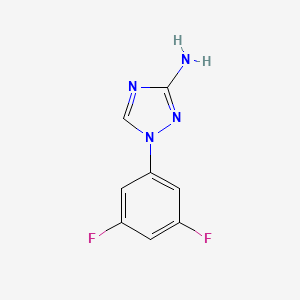

1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC18070360

Molecular Formula: C8H6F2N4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F2N4 |

|---|---|

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | 1-(3,5-difluorophenyl)-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C8H6F2N4/c9-5-1-6(10)3-7(2-5)14-4-12-8(11)13-14/h1-4H,(H2,11,13) |

| Standard InChI Key | JCVDBVKINWPUNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1F)F)N2C=NC(=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The 3,5-difluorophenyl group is attached to the triazole’s N1 position, while the amino group occupies the C3 position (Fig. 1). This arrangement creates a planar triazole ring with conjugated π-electrons, modified by the inductive effects of fluorine atoms.

Table 1: Key Molecular Properties

The fluorine atoms at the phenyl ring’s 3 and 5 positions enhance lipophilicity and metabolic stability, traits advantageous in drug design . The amino group participates in hydrogen bonding, influencing crystal packing and intermolecular interactions .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 1,2,4-triazoles typically involves cyclocondensation reactions. For this compound, a plausible route begins with the reaction of 3,5-difluoroaniline with a triazole precursor.

Step 1: Formation of the Triazole Core

Hydrazine derivatives react with nitriles or amidines under acidic conditions to form 1,2,4-triazoles. For example, aminoguanidine hydrochloride (a hydrazine analog) can cyclize with a carbonyl compound to yield a triazole intermediate .

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Aminoguanidine HCl, HCl, reflux | 1H-1,2,4-triazol-3-amine |

| 2 | 3,5-Difluorophenylboronic acid, Cu(OAc)₂ | 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine |

Tautomerism and Structural Dynamics

Prototropic Tautomerism

1,2,4-Triazoles exhibit annular tautomerism, where the hydrogen atom migrates between nitrogen atoms. In 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, two tautomers are possible (Fig. 2):

-

Tautomer A: Hydrogen on N1 (stable due to conjugation with the phenyl group).

-

Tautomer B: Hydrogen on N4 (less favored due to steric hindrance).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume